(E)-2-Bromo-3-(2-methoxyvinyl)pyridine
Description
Significance of Halogenated Pyridines as Strategic Synthetic Precursors
Halogenated pyridines, particularly 2-bromopyridines, are highly valued intermediates in organic synthesis. The carbon-halogen bond serves as a versatile handle for introducing a wide range of substituents onto the pyridine (B92270) ring, primarily through transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The reactivity of the halogen is dependent on its identity, with the general trend being I > Br > Cl, making bromopyridines a good balance of reactivity and stability.
These precursors are extensively used in reactions such as:
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids. researchgate.net
Heck Coupling: To form C-C bonds with alkenes. mdpi.com
Buchwald-Hartwig Amination: To form C-N bonds with amines.
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
Carbonylative Couplings: To introduce a carbonyl group. researchgate.net
The ability to selectively functionalize a specific position on the pyridine ring by leveraging the carbon-halogen bond makes these compounds indispensable for constructing complex molecular architectures. acs.orgmdpi.com
Chemical Versatility of Vinyl Ethers in Organic Transformations
Vinyl ethers, characterized by an ether group attached to a vinyl group, are a class of reactive and versatile reagents in organic synthesis. academie-sciences.fr The electron-rich nature of the carbon-carbon double bond, due to the resonance donation from the adjacent oxygen atom, makes it susceptible to a variety of chemical transformations. fiveable.memdpi.com
Key reactions involving vinyl ethers include:
Hydrolysis: Under acidic conditions, vinyl ethers are readily hydrolyzed to produce corresponding carbonyl compounds (aldehydes or ketones).
Cycloaddition Reactions: They can act as electron-rich dienophiles in Diels-Alder reactions. researchgate.net
Claisen Rearrangement: Allyl vinyl ethers undergo thermal or acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to yield γ,δ-unsaturated carbonyl compounds. academie-sciences.frresearchgate.net
Cationic Polymerization: Their high reactivity allows them to act as monomers in the formation of polyvinyl ethers. fiveable.me
Protecting Groups: The vinyl ether moiety can be used to protect alcohols, as the resulting acetal (B89532) is stable to basic and nucleophilic conditions but can be easily removed with acid.
This diverse reactivity makes the vinyl ether functional group a valuable tool for synthetic chemists. researchgate.net
Academic and Research Perspectives on (E)-2-Bromo-3-(2-methoxyvinyl)pyridine as a Molecular Building Block
This compound (CAS Number: 1158614-18-6) is a bifunctional molecule that strategically combines the reactive properties of both a 2-bromopyridine (B144113) and a vinyl ether. bldpharm.com This dual functionality allows it to serve as a versatile platform for the synthesis of more complex, substituted pyridine derivatives through selective and sequential reactions.
The molecule possesses two primary reactive sites:
The C2-Bromo Substituent: This site is primed for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or amino groups at the 2-position of the pyridine ring. rsc.orgrsc.org
The (E)-2-Methoxyvinyl Group: This enol ether moiety can be readily converted into other functional groups. For instance, mild acidic hydrolysis can transform it into a (2-bromo-3-pyridinyl)acetaldehyde group, providing a carbonyl handle for subsequent reactions like Wittig olefination, reductive amination, or aldol (B89426) condensation.
The potential for orthogonal reactivity—where one functional group can be reacted selectively in the presence of the other—makes this compound a powerful intermediate. A synthetic strategy could first involve a cross-coupling reaction at the C2 position, followed by the transformation of the vinyl ether side chain, or vice versa. This modular approach allows for the systematic construction of a library of diverse 3,2-disubstituted pyridines, which are valuable scaffolds in drug discovery and materials science.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1158614-18-6 |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | (Typically a solid or oil) |
| Functional Groups | 2-Bromopyridine, (E)-Vinyl Ether |
Table 2: Potential Synthetic Transformations
| Reagent/Condition | Functional Group Targeted | Resulting Transformation |
|---|---|---|
| R-B(OH)₂, Pd Catalyst, Base (e.g., Suzuki Coupling) | C-Br Bond | Forms a C-C bond, attaching an aryl/alkyl group at the C2 position. |
| R-NH₂, Pd Catalyst, Base (e.g., Buchwald-Hartwig) | C-Br Bond | Forms a C-N bond, attaching an amino group at the C2 position. |
| Terminal Alkyne, Pd/Cu Catalyst (e.g., Sonogashira) | C-Br Bond | Forms a C-C triple bond at the C2 position. |
| Dilute Aqueous Acid (e.g., HCl, H₂SO₄) | Methoxyvinyl Group | Hydrolyzes the enol ether to form a 2-formylmethyl group (-CH₂CHO). |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-[(E)-2-methoxyethenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAEAAAKMZQGY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 2 Bromo 3 2 Methoxyvinyl Pyridine
Retrosynthetic Analysis of the (E)-2-Bromo-3-(2-methoxyvinyl)pyridine Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, disconnects the carbon-carbon double bond of the methoxyvinyl group. This approach is common for olefin synthesis and points toward two primary building blocks: a pyridine-based electrophile and a C1 nucleophilic synthon that delivers the methoxyvinyl fragment.
The most common olefination strategies, such as the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant, utilize a carbonyl compound as the electrophile. Therefore, the disconnection leads to 2-bromo-3-formylpyridine (B139531) as the key pyridine-containing precursor. The corresponding C1 synthon would be a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, such as (methoxymethyl)triphenylphosphonium (B8745145) ylide or the anion of diethyl (methoxymethyl)phosphonate. The (E)-stereochemistry of the target alkene is a critical consideration that influences the choice of the olefination method. The Horner-Wadsworth-Emmons reaction is particularly well-suited for this purpose as it predominantly yields (E)-alkenes with stabilized ylides. wikipedia.orgorganic-chemistry.org
This retrosynthetic strategy breaks down the synthesis into two manageable challenges:
The efficient and regioselective synthesis of the 2-bromo-3-formylpyridine core.
The stereoselective olefination of this aldehyde to form the (E)-vinyl ether.
Approaches to Construct the 2-Bromo-3-Formylpyridine Core
The synthesis of 2-bromo-3-formylpyridine requires the introduction of two different functional groups—a bromine atom at the C2 position and a formyl group at the C3 position—onto the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve the desired regioselectivity.
Direct electrophilic bromination of pyridine is challenging and requires harsh conditions, often leading to a mixture of products. acs.org More controlled and regioselective methods are therefore preferred for synthesizing precursors like 2-bromopyridine (B144113).
From Aminopyridines: A classic and high-yielding method to produce 2-bromopyridine is the Sandmeyer-type reaction starting from 2-aminopyridine. orgsyn.orgwikipedia.org This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt to yield 2-bromopyridine. orgsyn.org
Using Pyridine N-Oxides: The reactivity of the pyridine ring can be altered by N-oxidation. Pyridine N-oxide is more susceptible to electrophilic substitution, and subsequent deoxygenation allows for functionalization that is not possible with pyridine itself. researchgate.net Activation of the N-oxide followed by treatment with a bromide source can lead to regioselective bromination, often at the C2 position. researchgate.nettcichemicals.com
Directed Bromination: Modern methods may employ directing groups to control the position of bromination. For instance, an amino group can direct bromination to the meta-position under specific electrochemical conditions. acs.org
Halogenating Agents: Various brominating agents can be employed depending on the substrate and desired selectivity. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are common reagents used for bromination, sometimes in the presence of oleum (B3057394) for activated substrates. google.com
| Method | Starting Material | Key Reagents | Selectivity | Typical Conditions |
|---|---|---|---|---|
| Diazotization | 2-Aminopyridine | NaNO₂, HBr, Br₂ | Highly selective for C2 | Low temperatures (≤0 °C) |
| N-Oxide Activation | Pyridine N-Oxide | POBr₃ or Ts₂O, TBABr | Good selectivity for C2 | Mild to moderate temperatures |
| Direct Bromination | Pyridine | Br₂, Oleum | Mixture of isomers | Harsh, high temperatures (>300 °C) |
Once 2-bromopyridine is obtained, the next step is the introduction of a formyl group at the C3 position. Direct formylation of 2-bromopyridine is difficult due to the deactivating effects of both the ring nitrogen and the bromine atom. A common and effective strategy involves a metal-halogen exchange followed by quenching with an electrophilic formylating agent.
Lithiation-Formylation: 2-Bromopyridine can be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). wikipedia.org This induces a lithium-bromine exchange to generate 2-lithiopyridine. However, for formylation at the C3 position, it is more strategic to perform a lithium-halogen exchange on a di-substituted pyridine or to use directed ortho-metalation. An alternative is to start with 2,3-dibromopyridine, selectively perform a lithium-halogen exchange at the 3-position, and then quench with a formylating agent like N,N-dimethylformamide (DMF).
Grignard-based Formylation: Similar to lithiation, a Grignard reagent can be formed from a bromopyridine. For instance, reacting 2,5-dibromopyridine (B19318) with a Grignard reagent like isopropyl magnesium chloride can lead to a magnesium-halogen exchange, which can then be formylated with DMF. google.com This principle can be adapted to achieve C3 formylation.
Vilsmeier-Haack and Related Reactions: While challenging on simple pyridines, the Vilsmeier-Haack reaction (using POCl₃/DMF) or related conditions can be used for C3-formylation on more activated pyridine systems or via multi-step strategies involving ring-opening and closing sequences. nih.gov Copper-catalyzed C-H formylation using DMSO as the formyl source has also been developed for certain heterocyclic systems like imidazo[1,2-a]pyridines, showcasing modern approaches to C-H functionalization. nih.gov
For the synthesis of 2-bromo-3-formylpyridine, the most direct published routes often involve lithiation of a suitably protected or substituted pyridine, followed by formylation.
Stereoselective Formation of the (E)-2-Methoxyvinyl Moiety
The final key transformation is the conversion of the aldehyde group in 2-bromo-3-formylpyridine to the (E)-2-methoxyvinyl moiety. This requires a robust olefination reaction that provides high stereocontrol in favor of the (E)-isomer.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyls into alkenes. wikipedia.orgmasterorganicchemistry.com Their stereochemical outcome is highly dependent on the nature of the phosphorus reagent.
Wittig Reaction: The Wittig reaction employs a phosphonium ylide, which would be (methoxymethyl)triphenylphosphorane in this case, generated by deprotonating (methoxymethyl)triphenylphosphonium chloride with a strong base. The stereoselectivity of the Wittig reaction is nuanced; non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes, whereas stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.org The methoxymethyl group provides some stabilization, but achieving high (E)-selectivity can be challenging and may require modified conditions (e.g., the Schlosser modification). wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, uses a phosphonate carbanion. wikipedia.org This reagent is generated by deprotonating a phosphonate ester, such as diethyl (methoxymethyl)phosphonate, with a base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org A significant advantage of the HWE reaction is that when stabilized phosphonates are used, it overwhelmingly produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgconicet.gov.ar The phosphonate used for synthesizing a vinyl ether is considered stabilized, thus providing excellent (E)-selectivity. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide (e.g., Ph₃P=CH-OCH₃) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻-OCH₃) |
| Reagent Basicity | More basic | Less basic, more nucleophilic |
| Stereoselectivity | Variable; often (Z)-selective for non-stabilized ylides | Highly (E)-selective for stabilized carbanions |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |
Given the requirement for (E)-stereochemistry, the Horner-Wadsworth-Emmons reaction is the superior method for this transformation.
Modern organic synthesis offers powerful palladium-catalyzed cross-coupling reactions as an alternative for forming C-C bonds with high stereocontrol. These methods could potentially be applied to construct the (E)-2-methoxyvinyl moiety.
Heck Reaction: A Heck reaction could be envisioned between 2-bromo-3-iodopyridine (B1280457) and methyl vinyl ether. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by ligands and reaction conditions, potentially favoring the desired (E)-isomer.
Suzuki and Stille Couplings: A more direct approach would involve the cross-coupling of a 3-pyridyl organometallic reagent with a vinyl halide or vice-versa. For example, a Suzuki coupling could be performed between 3-boronyl-2-bromopyridine and an (E)-1-bromo-2-methoxyethene. Alternatively, a Stille coupling could use an (E)-1-(tributylstannyl)-2-methoxyethene. These reactions are known for proceeding with retention of the double bond geometry of the vinyl partner, thus ensuring a stereospecific synthesis. orgsyn.org
Direct Vinylation: Palladium-catalyzed vinylation of alcohols or vinyl ethers themselves can also be used to synthesize new vinyl ethers. academie-sciences.fracs.orgacs.org For example, a palladium catalyst can facilitate the reaction between an aryl triflate and an alkyl vinyl ether to produce a new vinyl ether derivative. acs.orgdocumentsdelivered.com This could be adapted by converting a 2-bromo-3-hydroxypyridine (B45599) into its triflate, followed by coupling with methyl vinyl ether.
While these palladium-catalyzed methods are powerful, they often require the synthesis of more complex starting materials (e.g., vinylstannanes or vinylboronic esters) compared to the more convergent HWE approach.
Optimization of Reaction Conditions and Scalability in Synthesis
The successful synthesis of this compound on both laboratory and industrial scales hinges on the careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of catalyst system, solvent, base, reaction temperature, and reagent stoichiometry.
The selection of an appropriate catalyst and solvent system is paramount for the efficient synthesis of this compound. Palladium-based catalysts are widely employed for cross-coupling reactions due to their high activity and functional group tolerance. researchgate.netnih.gov
Catalyst Systems:
The catalytic system generally consists of a palladium precursor and a ligand. The choice of ligand is critical as it influences the stability, activity, and selectivity of the catalyst. epo.org For the coupling of 2-bromopyridines, both monodentate and bidentate phosphine (B1218219) ligands have been utilized.
Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). Pd(OAc)₂ is often preferred due to its stability and lower cost. researchgate.netnumberanalytics.com
Phosphine Ligands: A variety of phosphine ligands can be employed to modulate the catalytic activity. Bulky, electron-rich phosphines are often effective for cross-coupling reactions involving aryl bromides. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), triphenylphosphine (PPh₃), and bidentate ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). liv.ac.ukorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in some Suzuki coupling reactions. utexas.edu
The following interactive table summarizes various palladium catalyst systems that could be optimized for the synthesis of this compound based on literature for similar transformations.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Reaction Type | Reference |
| Pd(OAc)₂ | PPh₃ | 1-5 | Heck/Suzuki | numberanalytics.comresearchgate.net |
| Pd(PPh₃)₄ | - | 1-5 | Suzuki | mdpi.com |
| PdCl₂(dppf) | - | 1-3 | Suzuki | researchgate.net |
| Pd(OAc)₂ | P(t-Bu)₃ | 1-3 | Suzuki | nih.gov |
| Pd₂(dba)₃ | XPhos | 1-3 | Suzuki | researchgate.net |
Solvent Effects:
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reactants and the stability and activity of the catalytic species. nih.govrsc.orgwhiterose.ac.ukyork.ac.uk Polar aprotic solvents are commonly used for these types of reactions.
Dimethylformamide (DMF): Often used in Heck reactions, DMF is a polar aprotic solvent that can stabilize the cationic palladium intermediates. numberanalytics.comwhiterose.ac.uk
1,4-Dioxane: A common solvent for Suzuki-Miyaura reactions, often used in combination with water. mdpi.com
Toluene: A non-polar solvent that can be effective, particularly in reactions where the polarity needs to be controlled.
Tetrahydrofuran (THF): An ether-based solvent that is also frequently used in Suzuki couplings.
The choice of solvent can significantly impact the reaction rate and yield. For instance, in Suzuki couplings, the use of polar solvents can favor different reaction pathways compared to non-polar solvents, affecting the selectivity of the reaction. nih.gov The following table provides a summary of solvents commonly employed in similar cross-coupling reactions.
| Solvent | Polarity | Typical Reactions | Notes | Reference |
| Dimethylformamide (DMF) | Polar Aprotic | Heck | Good for solubilizing salts and stabilizing catalysts. | numberanalytics.com |
| 1,4-Dioxane | Non-polar | Suzuki | Often used with an aqueous base. | mdpi.com |
| Toluene | Non-polar | Suzuki | Can be advantageous for product isolation. | researchgate.net |
| Tetrahydrofuran (THF) | Polar Aprotic | Suzuki | A versatile solvent for a range of coupling partners. | utexas.edu |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Heck | Can lead to high regioselectivity in vinylation reactions. liv.ac.ukorganic-chemistry.org | liv.ac.ukorganic-chemistry.org |
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. researchgate.net
Process Optimization and Safety:
Catalyst Loading: Minimizing the catalyst loading is a key objective in industrial processes to reduce costs and minimize palladium contamination in the final product. High-throughput screening of catalysts and ligands can identify highly active systems that perform well at low loadings. wuxiapptec.com
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial for maximizing throughput and minimizing energy consumption. Shorter reaction times at lower temperatures are generally preferred.
Reagent Stoichiometry: The stoichiometry of the reactants, particularly the vinylating agent and the base, needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
Work-up and Purification: The work-up procedure should be designed to be simple, efficient, and scalable. This includes the effective removal of the palladium catalyst and other impurities. Techniques such as extraction, crystallization, and treatment with palladium scavengers are often employed. researchgate.net
Economic Viability and Regulatory Compliance:
Waste Management: Industrial chemical processes must comply with strict environmental regulations. The choice of solvents and reagents should favor those with lower environmental impact and allow for efficient recycling or disposal.
Regulatory Approval: The manufacturing process for a pharmaceutical intermediate must be robust, reproducible, and well-documented to meet the requirements of regulatory agencies like the FDA.
The following table outlines key considerations for the industrial scale production of this compound.
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Catalyst Loading | Typically 1-5 mol% | As low as possible (<0.1 mol%) | Cost, palladium removal, process efficiency. |
| Solvent | Wide variety, often high-boiling | Green, recyclable, low toxicity | Safety, environmental impact, cost, ease of removal. |
| Purification | Chromatography | Crystallization, extraction | Throughput, solvent usage, cost. |
| Safety | Standard lab precautions | Process safety management, hazard analysis | Exotherms, pressure, handling of hazardous materials. |
| Cost | Less critical | A primary driver | Raw material costs, process efficiency, cycle time. |
Reactivity and Transformational Chemistry of E 2 Bromo 3 2 Methoxyvinyl Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyridine (B92270) C2 Position
The bromine atom at the 2-position of the pyridine ring is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and nickel. This step is the gateway to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent. For (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, the reaction would proceed by the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. The C-Br bond at the 2-position of a pyridine ring is known to be reactive in Suzuki couplings.
Table 1: Postulated Suzuki-Miyaura Cross-Coupling of this compound
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (E)-2-Phenyl-3-(2-methoxyvinyl)pyridine |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (E)-2-(p-Tolyl)-3-(2-methoxyvinyl)pyridine |
This table represents hypothetical reactions based on established Suzuki-Miyaura conditions for other 2-bromopyridines, as specific experimental data for this compound is not available.
Stille Cross-Coupling with Organostannanes
The Stille reaction provides another reliable method for C-C bond formation, utilizing organostannanes as the coupling partners. This reaction is valued for its tolerance of a wide range of functional groups. The catalytic cycle is similar to the Suzuki coupling, involving a palladium catalyst. The reaction of this compound with various organotin reagents would be expected to replace the bromine atom with the organic group from the stannane.
Sonogashira Cross-Coupling for C-C Alkyne Formation
The Sonogashira cross-coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 2-alkynylpyridine derivative, which are valuable intermediates in medicinal chemistry and materials science. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org For substrates with multiple different halide atoms, the reaction can be selective, with the acetylene typically adding to the site with the more reactive halide, such as iodide over bromide. libretexts.org
Table 2: Postulated Sonogashira Cross-Coupling of this compound
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | (E)-3-(2-Methoxyvinyl)-2-(phenylethynyl)pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | (E)-3-(2-Methoxyvinyl)-2-((trimethylsilyl)ethynyl)pyridine |
This table represents hypothetical reactions based on established Sonogashira conditions for other 2-bromopyridines, as specific experimental data for this compound is not available.
Other Palladium- and Nickel-Mediated Coupling Processes
Beyond the Suzuki, Stille, and Sonogashira reactions, the C2-bromo position of this compound is amenable to other cross-coupling reactions. These include the Heck reaction (coupling with alkenes), Buchwald-Hartwig amination (coupling with amines), and cyanation reactions (introduction of a nitrile group). Nickel catalysts can also be employed, often offering complementary reactivity or being a more cost-effective alternative to palladium for certain transformations.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. This allows it to participate in reactions such as N-oxidation, alkylation, and, notably, coordination to metal centers.
Ligand Properties in Coordination Chemistry
Pyridine and its derivatives are common ligands in coordination chemistry. The nitrogen atom can donate its lone pair to a metal ion to form a coordinate covalent bond. The electronic and steric properties of the substituents on the pyridine ring influence the properties of the resulting metal complex. The presence of the 2-bromo and 3-(2-methoxyvinyl) groups in this compound would modulate the electron density on the nitrogen atom and could sterically influence the coordination environment around a metal center. It could potentially act as a monodentate ligand, coordinating through the nitrogen atom to various transition metals.
Modulation of Pyridine Basicity by Substituents
Electron-donating groups increase the electron density on the nitrogen atom, thereby enhancing its basicity and leading to a higher pKa value of the conjugate acid. researchgate.netscribd.com Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, making it less basic and resulting in a lower pKa. researchgate.netscribd.com
The position of the substituent also plays a crucial role. Electron-withdrawing groups at the 2- or 4-positions have a more pronounced basicity-lowering effect compared to the 3-position due to their ability to delocalize the positive charge in the corresponding pyridinium ion through resonance. scribd.com
Table 1: pKa Values of Selected Substituted Pyridines
| Compound | pKa of Conjugate Acid | Effect of Substituent |
|---|---|---|
| Pyridine | 5.23 | Reference |
| 2-Bromopyridine (B144113) | 0.90 | Electron-withdrawing |
| 3-Bromopyridine | 2.84 | Electron-withdrawing |
| 4-Methoxypyridine | 6.62 | Electron-donating |
| 2-Chloropyridine | 0.72 | Electron-withdrawing |
This table is for illustrative purposes and includes pKa values of related substituted pyridines to demonstrate the electronic effects of different substituents.
Functional Group Interconversions of the (E)-2-Methoxyvinyl Moiety
The (E)-2-methoxyvinyl group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further derivatization of the parent molecule.
Hydrolysis to α-Bromopyridine-3-Carbaldehyde Derivatives
Vinyl ethers are susceptible to hydrolysis under acidic conditions to yield a carbonyl compound and an alcohol. rsc.orgacs.org In the case of this compound, acid-catalyzed hydrolysis would lead to the formation of 2-bromo-3-pyridinecarboxaldehyde and methanol.
Cycloaddition Reactions (e.g., Diels-Alder) with the Vinyl Ether
The electron-rich nature of the double bond in the (E)-2-methoxyvinyl moiety makes it a suitable dienophile for Diels-Alder reactions, particularly in inverse-electron-demand scenarios. acs.orgnih.gov In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org However, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile, such as a vinyl ether. nih.gov
The reactivity of the vinyl ether in cycloaddition reactions can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the 2-bromo-substituted pyridine ring could potentially modulate the electron density of the vinyl ether, affecting its reactivity as a dienophile. These cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems. academie-sciences.fr
Electrophilic and Nucleophilic Additions to the Activated Alkene
The carbon-carbon double bond in the (E)-2-methoxyvinyl group is activated towards electrophilic attack due to the electron-donating nature of the adjacent methoxy group. tandfonline.com Electrophiles will preferentially add to the β-carbon of the vinyl ether, leading to the formation of a stabilized oxocarbenium ion at the α-carbon. doubtnut.com This intermediate can then be trapped by a nucleophile.
Advanced Pyridine Ring Functionalization
Beyond the reactivity of the substituents, the pyridine ring itself can be further functionalized to introduce additional chemical complexity.
Directed C-H Activation and Functionalization Strategies
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings. thieme-connect.comthieme-connect.com The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. mdpi.comrsc.org
In this compound, both the nitrogen atom of the pyridine ring and the oxygen atom of the methoxyvinyl group could potentially act as directing groups. The nitrogen atom typically directs functionalization to the C2 and C6 positions. However, with the C2 position blocked by a bromine atom, functionalization at C6 would be favored. The methoxyvinyl group at the C3 position could potentially direct functionalization to the C4 position.
Various transition metals, including palladium, rhodium, and ruthenium, have been employed for the C-H functionalization of pyridines, allowing for the introduction of a wide range of functional groups, such as aryl, alkyl, and silyl groups. nih.govrhhz.net The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired regioselectivity and functionalization. d-nb.infonih.gov
Table 2: Potential C-H Functionalization Sites in this compound
| Directing Group | Potential Site of Functionalization |
|---|---|
| Pyridine Nitrogen | C6 |
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Annulation Reactions
The field of heterocyclic chemistry extensively documents the use of vinyl-substituted aromatic and heteroaromatic compounds as versatile precursors for constructing complex molecular architectures. Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of synthetic organic chemistry, enabling the creation of diverse polycyclic systems with significant applications in medicinal chemistry and materials science.
Typically, a compound such as this compound would be an attractive candidate for intramolecular cyclization reactions. The presence of the bromo substituent at the 2-position of the pyridine ring and the vinyl group at the 3-position provides two reactive handles that could potentially be exploited to forge a new ring. For instance, well-established methodologies like the intramolecular Heck reaction, where a palladium catalyst facilitates the coupling of the vinyl group and the carbon bearing the bromine, would be a logical synthetic strategy to explore. Such a reaction could, in principle, lead to the formation of a fused bicyclic system.
Furthermore, the methoxy group on the vinyl substituent could act as a latent carbonyl group or participate in electrocyclization reactions under specific conditions, further expanding the possibilities for constructing diverse heterocyclic frameworks.
However, the absence of published research specifically investigating these pathways for this compound means that any discussion of its reactivity in annulation reactions would be purely speculative. Detailed research findings, including reaction conditions, catalyst systems, yields, and the characterization of any resulting polycyclic heterocycles, are necessary to provide a scientifically accurate account.
While the broader field of pyridine chemistry includes numerous examples of annulation reactions on related structures, directly extrapolating these findings to the specific case of this compound without experimental validation would be inappropriate for a scientific article. The unique electronic and steric properties of this particular substitution pattern could significantly influence its reactivity in ways that cannot be predicted with certainty.
Therefore, until dedicated research on the annulation reactions of this compound is conducted and published, a comprehensive and authoritative discussion on this specific aspect of its chemical behavior cannot be provided.
Applications of E 2 Bromo 3 2 Methoxyvinyl Pyridine in Complex Molecule Synthesis
Role as a Precursor for Diverse Pyridine-Based Architectures
Information regarding the use of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine as a precursor in palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck couplings) or other transformations to build diverse pyridine-based architectures is not available in the reviewed literature.
Utility in the Construction of Bioactive Molecule Frameworks and Analogs
No studies were found that document the application of this compound in the synthesis of molecules with known or potential biological activity. While pyridine (B92270) scaffolds are common in medicinal chemistry, the utility of this specific compound has not been reported. mdpi.commdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.com
Development of Functional Materials and Optoelectronic Compounds
There is no evidence in the available literature of this compound being used to develop functional materials, luminogens, or compounds with optoelectronic properties.
Generation of Novel Heterocyclic Scaffolds
Research detailing the use of this compound in cyclization reactions or other synthetic strategies to generate new, fused, or spiro-heterocyclic systems is not present in the available scientific sources.
Mechanistic and Computational Investigations
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The "(E)-2-Bromo-3-(2-methoxyvinyl)pyridine" molecule contains two key functional groups amenable to cross-coupling reactions: a 2-bromopyridine (B144113) moiety and a vinyl ether. These groups can participate in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. While specific studies on this compound are not available, the general catalytic cycles for these transformations involving similar substrates have been extensively studied.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-bromopyridine scaffold with a boronic acid or ester. A comprehensive DFT study on a model Suzuki-Miyaura reaction between vinyl bromide and vinylboronic acid elucidated the key steps of the catalytic cycle. acs.orgresearchgate.net This cycle, which is generally applicable to substrates like 2-bromopyridines, consists of:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine to form a Pd(II) complex. This is often the rate-determining step of the cycle. nih.govnih.gov
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the boronic acid. nih.govresearchgate.net
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. nih.gov
Computational studies have shown that the energy barriers for these steps can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the substrates. acs.orgresearchgate.net For 2-bromopyridines, the nitrogen atom can coordinate to the palladium center, influencing the energetics of the catalytic cycle. researchgate.net
Heck Coupling: The vinyl group of "this compound" could potentially participate in a Heck reaction with an aryl or vinyl halide. The established mechanism for the Heck reaction involves: numberanalytics.comnumberanalytics.com
Oxidative Addition: A Pd(0) catalyst reacts with the halide to form a Pd(II) complex.
Migratory Insertion: The vinyl group coordinates to the palladium and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the coupled product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.
Studies on the oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids have provided insights into the selective formation of (E)-styrylpyridines. researchgate.net
Sonogashira Coupling: This reaction would couple the 2-bromopyridine with a terminal alkyne. The catalytic cycle is generally understood to involve both palladium and copper catalysts, although copper-free versions exist. wikipedia.orglibretexts.org The key steps are: nih.govlibretexts.org
Oxidative Addition: Pd(0) adds to the 2-bromopyridine.
Transmetalation: A copper acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkynyl group to the palladium complex.
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
Computational studies on the Sonogashira reaction have detailed the thermodynamics and kinetics of each step, identifying oxidative addition as the rate-determining step. nih.gov
Stereochemical Determinants and Pathways in (E)-Vinyl Ether Formation
The "(E)" designation in the name of the title compound indicates a specific stereochemistry of the vinyl ether group. The formation of vinyl ethers with high stereoselectivity is a significant area of research. While the specific synthetic route to "this compound" is not detailed in the available literature, general principles governing the stereoselective synthesis of vinyl ethers can be considered.
Palladium-catalyzed reactions are known to influence stereochemistry. For instance, in the context of polymerization, catalyst control can dictate the stereochemical environment during the formation of poly(vinyl ethers). nih.govmorressier.com Chiral counterions in cationic polymerization have been designed to bias the chain-end stereochemistry, leading to isotactic polymers. numberanalytics.comnih.gov While this applies to polymerization rather than the synthesis of a small molecule, it highlights the importance of the catalyst and reaction conditions in determining stereochemical outcomes.
In palladium-catalyzed cross-coupling reactions that form vinyl groups, the stereochemistry can be influenced by the mechanism of migratory insertion and subsequent elimination steps. unibo.it The geometry of the reactants and the nature of the catalyst and ligands play a crucial role in determining the final stereochemistry of the product.
Theoretical Studies on Reactivity and Selectivity (e.g., DFT Calculations)
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms, reactivity, and selectivity of organic reactions, including those involving compounds analogous to "this compound".
Cross-Coupling Reactions: DFT calculations have been extensively used to map the potential energy surfaces of catalytic cycles in Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.govnih.govnih.gov These studies allow for the characterization of intermediates and transition states, providing insights into the rate-determining steps and the factors that control selectivity. For example, in a DFT study of the Suzuki-Miyaura reaction, different competitive pathways were evaluated to determine the most favorable reaction mechanism. acs.orgresearchgate.net The activation energy for the oxidative addition of bromobenzene (B47551) to a palladium catalyst has been calculated to be around 2.6 kcal/mol in some systems, while the transmetalation step can have a much higher barrier, making it the rate-determining step. nih.gov
The following table presents representative calculated activation energies for key steps in a model Suzuki-Miyaura reaction, illustrating the type of data obtained from DFT studies.
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Pd-Zeolite | 2.6 | nih.gov |
| Transmetalation | Pd-Zeolite | 36.8 | nih.gov |
| Reductive Elimination | Pd-Zeolite | 17.7 | nih.gov |
This data is for a model system and not for "this compound" itself.
Reactivity of Pyridine (B92270) Derivatives: DFT studies on pyridine derivatives can elucidate their electronic properties, such as the distribution of molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity. For instance, computational studies on the reaction of quinone methides with pyridine-containing alkynes have used DFT to support a biradical mechanism. acs.org
Kinetic and Thermodynamic Analyses of Key Transformations
The stability and reactivity of "this compound" and its potential reaction products can be understood through the concepts of kinetic and thermodynamic control. wikipedia.orglibretexts.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products, while under thermodynamic control, the product distribution is governed by the relative stabilities of the products. masterorganicchemistry.com
Isomerization: The (E)-isomer of the vinyl ether is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. However, the formation of one isomer over the other can be subject to kinetic control depending on the reaction mechanism and conditions. scispace.com Theoretical studies on the isomerization of olefins have explored contra-thermodynamic processes, where the less stable isomer is formed as the major product under kinetic control. acs.org
Reaction Pathways: In cross-coupling reactions, different reaction pathways can lead to various products. Kinetic and thermodynamic analyses, often supported by computational studies, can predict which pathway is more favorable under specific conditions. For example, in the Sonogashira cross-coupling for the synthesis of 3,5-disubstituted pyrazoles, kinetic control was necessary to favor the desired product over thermodynamically more stable side products. mdpi.com
The table below summarizes the general characteristics of kinetic and thermodynamic control.
| Control Type | Determining Factor | Reaction Conditions | Product Characteristics |
| Kinetic | Rate of reaction (lower activation energy) | Lower temperatures, shorter reaction times | Forms faster, may be less stable |
| Thermodynamic | Product stability (lower Gibbs free energy) | Higher temperatures, longer reaction times, reversibility | More stable, forms slower |
These principles would be applicable to reactions involving "this compound," such as isomerization of the double bond or competing cross-coupling reactions at the bromo and vinyl positions.
Future Directions and Emerging Research Avenues
Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The reactivity of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine is largely dictated by the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. Future research is intensely focused on developing new catalytic systems that offer higher efficiency, greater selectivity, and broader substrate scope under milder conditions.
Key Research Thrusts:
Advanced Palladium Catalysts: While traditional palladium catalysts are effective, next-generation systems involving phosphine (B1218219) ligands with specific steric and electronic properties are being designed. These advanced catalysts aim to lower catalyst loading, reduce reaction times, and suppress side reactions, such as the homocoupling of starting materials. For related couplings of bromopyridines, catalyst systems generated from [Pd(acac)2] have shown promise, with selectivity being fine-tuned by the choice of phosphine ligand.
Nickel and Copper Catalysis: There is a growing trend to replace expensive palladium catalysts with more abundant and economical first-row transition metals like nickel and copper. Developing Ni- and Cu-based catalytic systems for the cross-coupling reactions of this compound could significantly reduce costs and environmental impact. These systems often require tailored ligands to control the reactivity and prevent catalyst deactivation, which is a known issue due to the coordinating nature of the pyridine (B92270) nitrogen.
Photoredox and Dual Catalysis: The integration of photoredox catalysis with transition metal catalysis opens up new reaction pathways. For vinyl pyridines, synergistic Lewis acid or Brønsted acid/photoredox catalysis has been used for β-selective reductive couplings. rsc.org Future systems could utilize light to generate reactive intermediates from this compound under extremely mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.
Development of Asymmetric Synthetic Routes Utilizing the Compound
The synthesis of chiral molecules is paramount in the pharmaceutical and agrochemical industries. The vinyl group in this compound presents an ideal handle for introducing chirality. Emerging research is focused on developing catalytic asymmetric reactions that can set stereocenters with high enantioselectivity.
Potential Asymmetric Transformations:
Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the vinyl group could produce enantiomerically enriched ethylpyridine derivatives. This approach is a cornerstone of modern asymmetric synthesis.
Reductive Heck Reactions: A powerful strategy for creating chiral centers involves the Rh-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to create enantioenriched 3-substituted piperidines from activated pyridine precursors and boronic acids. nih.gov Applying this methodology to this compound could allow for the asymmetric coupling of various aryl or vinyl groups at the vinyl moiety.
Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in asymmetric cycloaddition reactions. Using chiral Lewis acids or organocatalysts could enable diastereoselective and enantioselective [4+2] or [3+2] cycloadditions to construct complex, stereochemically rich heterocyclic frameworks. mdpi.com
The table below outlines potential catalysts and reaction types for asymmetric synthesis.
| Reaction Type | Potential Catalyst Class | Target Chiral Moiety |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Saturated ethyl-pyridine side chain |
| Asymmetric Heck Reaction | Chiral Rhodium/Ligand Systems | 3-substituted tetrahydropyridine (B1245486) derivatives |
| [4+2] Cycloaddition | Chiral Phosphoric Acids (CPAs) | Chiral chroman or other heterocyclic rings |
Integration into Flow Chemistry and Continuous Processing Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. numberanalytics.comnih.gov The integration of syntheses involving this compound into continuous flow platforms is a key area for future development, aligning with the broader push for greener and more efficient manufacturing. sci-hub.se
Advantages and Research Directions:
Improved Safety and Control: Many cross-coupling reactions are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways and the formation of impurities. nih.gov
Catalyst Immobilization: Developing immobilized or solid-supported catalysts is crucial for continuous flow applications. Packing a reactor column with a heterogeneous catalyst allows the product stream to flow through while the catalyst is retained, simplifying purification and enabling catalyst recycling. researchgate.net This approach would be highly beneficial for palladium-catalyzed reactions involving this compound.
Multi-Step Telescoped Synthesis: The modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction steps without isolating intermediates. uc.pt A future platform could involve the initial synthesis of this compound in a first reactor, followed by its immediate use in a subsequent cross-coupling reaction in a second reactor, streamlining the entire process. The synthesis of various pyridine N-oxides has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology in pyridine chemistry. researchgate.netorganic-chemistry.org
Exploration of Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govnih.gov The dual functionality of this compound (an electrophilic site at the C-Br bond and a nucleophilic/dienophilic vinyl group) makes it an ideal candidate for such complex transformations.
Future Research Opportunities:
Multicomponent Reactions (MCRs): Designing MCRs where this compound is one of the key components could rapidly generate libraries of structurally diverse and complex pyridine derivatives. nih.gov For example, a reaction could be envisioned where a catalyst first activates the C-Br bond for coupling, and the resulting intermediate then undergoes a subsequent reaction involving the vinyl group, all in one pot.
Domino Heck/Cyclization Cascades: A promising avenue is the development of domino reactions where an initial intermolecular Heck coupling at the bromide position is followed by an intramolecular cyclization involving the vinyl group. This could lead to the formation of complex fused heterocyclic systems that would otherwise require lengthy synthetic sequences.
Transition-Metal-Catalyzed Annulations: Research into novel annulation reactions where the compound acts as a C2-synthon could be highly fruitful. By reacting with a suitable partner that contains two reactive sites, both the bromo- and vinyl- functionalities could be engaged to construct new rings fused to the pyridine core. This approach capitalizes on the efficiency of forming multiple bonds in a single, planned sequence. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of pyridine derivatives followed by introduction of the methoxyvinyl group. For example, bromination at the 2-position of pyridine can be achieved using NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) in DCM . Subsequent Heck coupling or palladium-catalyzed cross-coupling reactions are employed to introduce the methoxyvinyl group. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), ligand ratios, and reaction time to maximize yields (reported 60–75% in similar systems) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The (E)-configuration of the methoxyvinyl group is confirmed by -NMR coupling constants () between vinyl protons. The bromine substituent deshields adjacent pyridine protons, shifting signals to δ 8.2–8.5 ppm .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 228 [M+H] (exact mass 227.01 g/mol) .
- IR : Stretching frequencies for C-Br (~550 cm) and vinyl ether C-O (1250 cm) confirm functional groups .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests indicate decomposition under prolonged UV exposure; storage at –20°C in amber vials under inert atmosphere is recommended. Hydrolysis of the methoxyvinyl group may occur in acidic conditions (pH < 4), requiring neutral buffers for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and methoxyvinyl groups, predicting preferential reactivity at the 2-bromo position. Fukui indices highlight nucleophilic attack sites for Suzuki-Miyaura couplings. Molecular docking studies (AutoDock Vina) assess steric hindrance from the methoxyvinyl group, guiding ligand design for Pd-catalyzed reactions .
Q. What strategies resolve contradictory data in catalytic efficiency studies involving this compound?
- Methodological Answer : Discrepancies in catalytic yields (e.g., 50% vs. 75%) arise from trace moisture or oxygen in reaction systems. Troubleshooting steps:
- Use rigorous Schlenk-line techniques for anhydrous/anoxic conditions.
- Validate catalyst activity via ICP-MS (e.g., Pd leaching < 0.1 ppm).
- Monitor reaction progress via inline FTIR to detect intermediates .
Q. How does the (E)-configuration influence biological activity in enzyme inhibition assays?
- Methodological Answer : The (E)-isomer exhibits higher binding affinity to kinases (e.g., EGFR) due to optimal spatial alignment of the methoxyvinyl group with hydrophobic pockets. Comparative studies with the (Z)-isomer show 10-fold lower IC values (e.g., 0.5 µM vs. 5 µM in kinase assays). Stereochemical integrity is verified via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
